Product packaging for 3-(But-2-en-1-yloxy)pyridine(Cat. No.:CAS No. 1567522-13-7)

3-(But-2-en-1-yloxy)pyridine

Cat. No.: B2762689
CAS No.: 1567522-13-7
M. Wt: 149.193
InChI Key: SOVDTJLOJRLWGA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to organic chemistry and biochemistry. Pyridine (B92270), with the chemical formula C₅H₅N, is a quintessential example of a six-membered aromatic heterocycle. libretexts.org It is structurally analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org This substitution has profound consequences on the molecule's properties. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density within the aromatic ring and a net dipole moment. wikipedia.orguomus.edu.iq This electronic characteristic makes pyridine and its derivatives, including pyridine ethers, generally less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack. wikipedia.orgmsu.edu The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, rendering pyridine basic. libretexts.orgmatanginicollege.ac.in

Overview of Alkyl Vinyl Ether Derivatives

Alkyl vinyl ethers are a class of organic compounds characterized by a vinyl group (CH₂=CH-) attached to an oxygen atom, which is in turn bonded to an alkyl group. These compounds are valuable synthons in organic chemistry due to the reactivity of the vinyl group. They can participate in a variety of chemical transformations, including polymerization and addition reactions. researchgate.netnist.gov For instance, alkyl vinyl ethers can react with α,β-unsaturated carbonyl compounds to produce derivatives of 3,4-dihydro-1,2-pyran. google.com

A key feature of alkyl vinyl ethers is their susceptibility to hydrolysis, which can yield an aldehyde and an alcohol. The reactivity and applications of alkyl vinyl ethers can be tailored by modifying the alkyl group. The synthesis of these compounds often involves the reaction of an alcohol with acetylene. google.comwipo.int

Academic Relevance of the 3-(But-2-en-1-yloxy)pyridine Structural Motif

The specific structural motif of this compound, which combines a pyridine ring with a butenyloxy side chain, presents a unique combination of chemical features that has garnered academic interest. While extensive research specifically on this compound is not widely documented in publicly available literature, the constituent parts of the molecule suggest several areas of potential research significance.

The pyridine moiety is a well-established pharmacophore found in numerous pharmaceuticals and biologically active compounds. researchgate.net The ether linkage provides a flexible connection to the butenyl side chain. The double bond within the butenyl group introduces a site of unsaturation that can be exploited for further chemical modifications, such as addition reactions or polymerization. The position of the ether linkage on the pyridine ring (at the 3-position) is also significant, as it influences the electronic and steric environment of the molecule.

Research into analogous structures, such as other substituted pyridine ethers and compounds containing alkenyl side chains, highlights the potential for this motif to be a building block in the synthesis of more complex molecules with interesting biological or material properties. smolecule.comfluorochem.co.uk For example, pyridine derivatives are explored for their potential in medicinal chemistry and agrochemicals. The synthesis of such compounds can be achieved through methods like the alkylation of a corresponding pyridinol with an appropriate alkenyl halide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B2762689 3-(But-2-en-1-yloxy)pyridine CAS No. 1567522-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-but-2-enoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVDTJLOJRLWGA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 but 2 En 1 Yloxy Pyridine

Direct Etherification Approaches

Direct etherification methods are among the most straightforward routes to 3-(But-2-en-1-yloxy)pyridine, starting from the readily available precursor, 3-hydroxypyridine (B118123). These methods involve the formation of an ether linkage at the 3-position of the pyridine (B92270) ring.

The O-alkylation of 3-hydroxypyridine is a common and effective method for the synthesis of 3-alkoxypyridines. This transformation is typically achieved through a Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. byjus.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 3-hydroxypyridine with a but-2-en-1-yl halide (e.g., crotyl bromide or chloride).

The reaction is generally performed in the presence of a base to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the more nucleophilic pyridin-3-olate. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and is often a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation without interfering with the nucleophilic attack of the alkoxide. byjus.com Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields. phasetransfer.comphasetransfer.com

Another notable method for O-alkylation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether under mild conditions, using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov In this case, 3-hydroxypyridine would react with but-2-en-1-ol (B7822390) in the presence of PPh3 and DEAD. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration in stereoselective syntheses. organic-chemistry.orgmissouri.edu

ReactionReagentsTypical Conditions
Williamson Ether Synthesis3-Hydroxypyridine, Base (e.g., NaH, K2CO3), But-2-en-1-yl halidePolar aprotic solvent (e.g., DMF, Acetonitrile), 50-100°C
Mitsunobu Reaction3-Hydroxypyridine, But-2-en-1-ol, PPh3, DEAD/DIADAnhydrous solvent (e.g., THF, Dichloromethane), 0°C to room temperature

Achieving stereoselectivity in the synthesis of this compound is of significant interest, particularly when the butenyl group contains a chiral center. Stereoselective alkylation can be approached in several ways. One method involves the use of a chiral phase-transfer catalyst in a Williamson ether synthesis. These catalysts can create a chiral environment around the reacting ions, leading to the preferential formation of one enantiomer.

Alternatively, if a specific stereoisomer of but-2-en-1-ol is used in a Mitsunobu reaction, the reaction proceeds with a predictable inversion of stereochemistry, allowing for the synthesis of a specific enantiomer of the target compound. organic-chemistry.org The reliability of this inversion makes the Mitsunobu reaction a powerful tool for stereocontrolled synthesis.

Pyridine Ring Construction with Integrated Ether Moiety

An alternative to the direct functionalization of a pre-formed pyridine ring is the construction of the heterocyclic ring from acyclic precursors that already contain the desired but-2-en-1-yloxy group. This approach allows for the introduction of the ether functionality at an early stage and can be advantageous for creating highly substituted pyridine rings.

Cycloaddition reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, are powerful methods for constructing heterocyclic rings. acsgcipr.orgnih.gov In this approach, an electron-rich dienophile reacts with an electron-poor diene. For the synthesis of a this compound derivative, a precursor containing the but-2-en-1-yloxy group could be incorporated into either the diene or the dienophile. For instance, a 1,2,4-triazine (B1199460) bearing a but-2-en-1-yloxy substituent could react with an alkyne or enamine dienophile. acsgcipr.org The initial cycloadduct would then undergo a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to yield the aromatic pyridine ring. nih.gov

Classical condensation reactions provide another avenue for constructing the pyridine ring. The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). wikipedia.orgchemtube3d.comalfa-chemistry.com To synthesize this compound using this method, one of the starting materials would need to incorporate the but-2-en-1-yloxy moiety. For example, a β-ketoester bearing the but-2-en-1-yloxy group at the appropriate position could be condensed with an aldehyde and ammonia. The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

The Chichibabin pyridine synthesis involves the condensation of aldehydes and ketones with ammonia, often at high temperatures and in the presence of a catalyst. wikipedia.orgchemistnotes.com This reaction can be adapted to produce 3-substituted pyridines. By selecting appropriate carbonyl precursors, one of which contains the but-2-en-1-yloxy group, it is theoretically possible to construct the desired pyridine ring. For example, the reaction of acrolein (or a derivative) with a carbonyl compound containing the but-2-en-1-yloxy group and ammonia could lead to the formation of the target molecule. wikipedia.org

ReactionKey PrecursorsGeneral Description
Hantzsch Pyridine Synthesisβ-ketoester with but-2-en-1-yloxy group, aldehyde, ammoniaA multi-component condensation to form a dihydropyridine, followed by oxidation. wikipedia.org
Chichibabin Pyridine SynthesisCarbonyl compounds (one with but-2-en-1-yloxy group), ammoniaCondensation of aldehydes/ketones with ammonia at elevated temperatures. wikipedia.org

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocycles. nih.gov Various metals, including palladium, rhodium, and cobalt, can catalyze the cyclization of acyclic precursors to form pyridine rings. nih.govrsc.org For the synthesis of this compound, a [2+2+2] cycloaddition of an alkyne with a nitrile, both appropriately substituted with the but-2-en-1-yloxy group, could be a viable route. rsc.org These reactions often proceed under mild conditions and can offer high levels of regioselectivity. Another approach involves the metal-catalyzed cycloisomerization of appropriately functionalized diynes or enynes that incorporate the but-2-en-1-yloxy moiety. nih.gov

Functionalization of Pre-formed Pyridine Derivatives

The introduction of the but-2-en-1-yloxy side chain onto a pre-existing pyridine ring is a common and versatile strategy. This can be achieved through various reactions that form a carbon-oxygen bond between the pyridine nucleus and the allylic fragment.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on a pyridine ring involves the displacement of a leaving group by a nucleophile. For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine (e.g., 3-chloro- or 3-bromopyridine) with the alkoxide of but-2-en-1-ol.

The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than benzene (B151609). However, the reactivity towards SNAr is significantly higher at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. The 3-position lacks this direct stabilization, rendering 3-halopyridines less reactive in SNAr reactions. Consequently, forcing conditions, such as high temperatures and the use of strong bases to generate the but-2-en-1-oxide, are often necessary. The general reaction is as follows:

Reaction Scheme:

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the alkoxide.

A significant challenge in this approach is the potential for competing side reactions. The strongly basic conditions required can lead to elimination reactions or decomposition of the starting materials. Furthermore, the but-2-en-1-oxide is an ambident nucleophile, and while O-alkylation is generally favored, C-alkylation can sometimes be observed.

Cross-Coupling Strategies for Side Chain Introduction

Modern organometallic chemistry offers powerful tools for the formation of carbon-heteroatom bonds, including the carbon-oxygen bond required for this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification counterpart, are prominent examples.

For the synthesis of the target molecule, a Buchwald-Hartwig-type C-O coupling reaction could be envisioned between a 3-halopyridine and but-2-en-1-ol, or between 3-hydroxypyridine and a but-2-en-1-yl halide or another suitable electrophile. The more common variant involves the coupling of an aryl halide with an alcohol.

Reaction Scheme:

This reaction requires a palladium catalyst, typically in a low oxidation state (Pd(0)), a suitable phosphine-based ligand to facilitate the catalytic cycle, and a base to deprotonate the alcohol. The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields. Bidentate phosphine (B1218219) ligands are often employed to stabilize the palladium center and promote the desired bond formation.

Compared to SNAr, cross-coupling reactions often proceed under milder conditions and exhibit greater functional group tolerance. However, the cost and air-sensitivity of the palladium catalysts and ligands can be a drawback, particularly for large-scale synthesis.

Comparative Analysis of Synthetic Routes

The choice between SNAr and cross-coupling strategies for the synthesis of this compound depends on a careful evaluation of several factors.

Efficiency and Scalability

Parameter Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling Strategies
Typical Yields Moderate to good, but can be variable depending on the substrate and conditions.Generally good to excellent.
Reaction Conditions Often harsh (high temperatures, strong bases).Milder conditions are often possible.
Scalability Can be challenging to scale up due to the need for high temperatures and strong bases, which can pose safety and handling issues.Scalability can be limited by the cost and availability of the catalyst and ligands. However, advances in catalyst technology are addressing these issues.

The Williamson ether synthesis, a classical SN2 reaction, is a highly related and often more practical approach for this type of transformation, involving the reaction of the sodium or potassium salt of 3-hydroxypyridine with a but-2-en-1-yl halide. This method is widely used in industrial settings and is known for its scalability. Microwave-assisted Williamson synthesis has been shown to be a scalable and efficient method for producing alkyl aryl ethers under mild conditions.

Regio- and Stereocontrol

The but-2-en-1-yl (crotyl) group introduces the possibility of regio- and stereoisomers. Crotyl halides and their derivatives exist as a mixture of (E)- and (Z)-isomers, and reactions can proceed through direct substitution (SN2) or with allylic rearrangement (SN2').

In SNAr and Williamson-type reactions , the reaction of an alkoxide with an allylic halide is typically an SN2 process. The use of crotyl bromide, for instance, can lead to a mixture of the desired this compound and the rearranged product, 3-(1-methylallyloxy)pyridine. The ratio of these products is influenced by the reaction conditions, including the solvent, counter-ion, and temperature. Generally, conditions that favor a tight ion pair will promote the SN2' pathway.

In palladium-catalyzed cross-coupling reactions , the regio- and stereoselectivity are largely determined by the nature of the catalyst and ligand. The reaction proceeds through a π-allyl palladium intermediate, and the nucleophilic attack of the alcohol can occur at either of the two termini of the allyl system. Chiral ligands can be employed to achieve enantioselective allylic etherification, although this is more relevant when creating a stereocenter. For the synthesis of this compound, the primary concern is controlling the constitutional isomerism.

The stereochemistry of the double bond in the but-2-en-1-yl group ((E) vs. (Z)) is often retained in both SN2 and palladium-catalyzed reactions, assuming the starting allylic partner is isomerically pure.

Green Chemistry Considerations

The principles of green chemistry encourage the use of methodologies that are environmentally benign and economically efficient.

Green Chemistry Metric Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling Strategies Williamson Ether Synthesis
Atom Economy Moderate. The reaction generates a salt byproduct.Low to moderate. Generates stoichiometric amounts of salt and potentially ligand and catalyst waste.Moderate. Similar to SNAr, it produces a salt byproduct.
Solvent and Reagent Toxicity Often requires polar aprotic solvents like DMF or DMSO, which have toxicity concerns. Strong bases are also used.Catalysts are often based on heavy metals (palladium), which are toxic and need to be removed from the final product. Solvents are typically organic.Can often be carried out in less toxic solvents, and bases like potassium carbonate are less hazardous than sodium hydride.
Energy Consumption High energy consumption due to the need for high reaction temperatures.Can often be performed at lower temperatures, but the synthesis of complex ligands can be energy-intensive.Moderate. Microwave-assisted versions can reduce energy consumption.

The E-Factor (environmental factor), which is the mass ratio of waste to desired product, is a useful metric for comparing the environmental impact of different synthetic routes. For SNAr and Williamson synthesis, the main waste product is the inorganic salt formed. For cross-coupling reactions, the waste includes the salt, the spent catalyst, and ligands. Without specific experimental data, a precise E-factor calculation is not possible, but qualitatively, the cross-coupling route is likely to have a higher E-factor due to the additional components.

Recent advancements in Williamson ether synthesis focus on greener approaches, such as using phase-transfer catalysts or performing the reaction in aqueous micellar solutions to reduce the reliance on volatile organic solvents. Catalytic versions of the Williamson synthesis have also been developed to minimize salt waste.

Mechanistic Investigations of 3 but 2 En 1 Yloxy Pyridine Transformations

Reaction Kinetics and Rate Determining Steps

The kinetics of the Claisen rearrangement are typically first-order, which is consistent with an intramolecular process. wikipedia.orgbyjus.com The rate of the reaction is influenced by the solvent, with polar solvents generally accelerating the reaction. byjus.com For the aromatic Claisen rearrangement, the rate-determining step is the concerted wikipedia.orgwikipedia.org-sigmatropic shift itself. Subsequent tautomerization to restore aromaticity is a rapid process.

In acid-catalyzed rearrangements, the rate-determining step would depend on the specific pathway. If the reaction proceeds through a carbocation intermediate, the formation of this high-energy species would likely be the slow step. If the mechanism is more akin to an SN2 process, the nucleophilic attack on the protonated ether would be rate-determining.

Below is a hypothetical data table illustrating how reaction conditions could affect the rate constant of a Claisen rearrangement, based on general principles.

EntrySolventTemperature (°C)Hypothetical Rate Constant (k, s⁻¹)
1Toluene1801.2 x 10⁻⁴
2N,N-Dimethylformamide1805.8 x 10⁻⁴
3Toluene2004.5 x 10⁻⁴
4N,N-Dimethylformamide2002.1 x 10⁻³

This data is illustrative and not based on experimental results for 3-(But-2-en-1-yloxy)pyridine.

Identification and Characterization of Reactive Intermediates

In the context of the thermal Claisen rearrangement, the primary "intermediate" is the dienone species formed immediately after the sigmatropic shift and before re-aromatization. This intermediate is typically short-lived and is characterized by the loss of aromaticity in the pyridine (B92270) ring. Its existence is often inferred from the final product structure.

For acid-catalyzed pathways, potential reactive intermediates include an oxonium ion (the protonated ether) and, depending on the subsequent steps, a butenyl carbocation. These intermediates are generally high-energy and not directly observable under typical reaction conditions, but their formation can be supported by trapping experiments or by analyzing the product distribution.

Transition State Elucidation

The transition state of the Claisen rearrangement is a central feature of its mechanism and has been the subject of considerable theoretical study for analogous systems. It is generally accepted to be a highly ordered, cyclic structure. wikipedia.org For the Claisen rearrangement of allyl vinyl ether, computational studies have explored the geometry of the transition state, often describing it as having a chair-like conformation. nih.govmdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can provide insight into the energetics of the transition state. For example, in the rearrangement of 8-allyloxyphenanthridine, DFT calculations showed that the transition state leading to the experimentally observed product was significantly lower in energy than the alternative. nih.gov

The following table presents hypothetical computational data for the transition state of the Claisen rearrangement of this compound, illustrating the types of parameters that would be investigated.

ParameterValue
Activation Energy (kcal/mol)25-35
C-O Bond Length (Å)~1.8-2.0
C-C Bond Length (forming) (Å)~2.0-2.2
Transition State GeometryChair-like

This data is hypothetical and based on values for analogous rearrangements.

Computational and Theoretical Chemistry Studies of 3 but 2 En 1 Yloxy Pyridine

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties, reactivity, and spectroscopic behavior. Computational methods are essential for elucidating the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.in It has proven to be a significant tool for assessing molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. niscpr.res.in Studies on various pyridine (B92270) derivatives frequently employ DFT methods, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311G+(d,p), to obtain optimized molecular geometries and other parameters. niscpr.res.inmdpi.com

For 3-(But-2-en-1-yloxy)pyridine, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as total energy, dipole moment, and the energies of molecular orbitals can be calculated. These calculations provide a fundamental understanding of the molecule's stability and polarity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govripublication.com In computational studies of pyridine derivatives, the analysis of these frontier orbitals helps to explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation (where the HOMO is localized) and electron acceptance (where the LUMO is localized), thus predicting its behavior in chemical reactions. youtube.com

Below is a table illustrating typical HOMO-LUMO energy values for a related pyridine derivative, as specific data for this compound is unavailable.

Molecular OrbitalEnergy (eV) - Example: 3-Bromo-2-hydroxypyridine mdpi.com
HOMO-7.467
LUMO-0.682
Energy Gap (ΔE) -6.785

This interactive table shows example data for 3-Bromo-2-hydroxypyridine to illustrate the typical output of an FMO analysis. The values are not for this compound.

The distribution of electron density in a molecule is crucial for predicting its reactivity, particularly towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MEP) maps are often calculated to visualize the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Conformational Analysis and Energetics

Molecules with flexible single bonds, such as the ether linkage in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers between them.

Theoretical studies on 3-substituted pyridines have shown the importance of considering conformational equilibria to accurately predict properties like acidity (pKa values). mdpi.com For this compound, computational methods would be used to rotate the bonds around the ether linkage and the butenyl group to map out the potential energy surface. This analysis would reveal the preferred three-dimensional shape of the molecule and the relative energies of different conformers, which is essential for understanding its interactions with other molecules, such as receptors or enzymes.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not found, this technique is a powerful tool for studying the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a molecule like pyridine, MD simulations have been used to investigate its behavior in solution, such as its interaction with water molecules and the effect of the solvent on its properties. researchgate.netucl.ac.uk A study on pyridine pyrolysis used reactive force field (ReaxFF) MD simulations to understand its decomposition pathways. ucl.ac.uk An MD simulation of this compound could provide insights into its conformational flexibility in different environments, its solvation properties, and how it might interact with a biological membrane or the active site of a protein.

Prediction of Spectroscopic Parameters

Computational chemistry is frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. niscpr.res.in For instance, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations have been shown to provide excellent agreement between calculated and observed vibrational spectra for many pyridine derivatives. niscpr.res.inresearchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net A computational study of this compound would generate predicted IR, Raman, and NMR spectra. These theoretical spectra would be invaluable for interpreting experimental data and confirming the synthesis and structure of the compound.

Below is an example table showing the kind of data generated from a theoretical prediction of spectroscopic parameters for a related molecule.

ParameterPredicted Value (Example)Experimental Value (Example)
IR Peak (C=N stretch)1590 cm⁻¹1595 cm⁻¹
¹H NMR (pyridyl H)δ 7.5-8.5 ppmδ 7.6-8.8 ppm
¹³C NMR (pyridyl C-O)δ 160 ppmδ 162 ppm

This table illustrates the type of data that would be generated. The values are hypothetical and not specific to this compound.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 3 but 2 En 1 Yloxy Pyridine

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is a cornerstone for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing the bonding framework of 3-(But-2-en-1-yloxy)pyridine.

Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between adjacent protons on the pyridine (B92270) ring and within the butenyloxy side chain. For instance, H-2 of the pyridine ring would show a correlation with H-4, and H-4 with H-5, and H-5 with H-6. In the side chain, the olefinic protons (H-2' and H-3') would exhibit strong cross-peaks, and these would also correlate with the neighboring methyl (H-4') and methylene (B1212753) (H-1') protons, respectively.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. The HSQC spectrum of this compound would definitively link each proton to its attached carbon atom. For example, the proton signal for H-2 of the pyridine ring would correlate with the carbon signal for C-2. This is crucial for assigning the carbon signals of the pyridine ring and the butenyloxy chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range (typically 2-3 bonds) heteronuclear couplings. This is particularly valuable for identifying quaternary carbons and for piecing together different fragments of the molecule. In the context of this compound, HMBC would show correlations between the methylene protons of the butenyloxy group (H-1') and the C-3 of the pyridine ring, confirming the ether linkage. Furthermore, correlations between the pyridine protons and the carbons of the butenyloxy chain would be observed, and vice-versa, providing a complete picture of the molecular structure.

A summary of expected key 2D NMR correlations for this compound is presented in the table below.

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C)
H-2H-4C-2C-3, C-4, C-6
H-4H-2, H-5C-4C-2, C-3, C-5, C-6
H-5H-4, H-6C-5C-3, C-4, C-6
H-6H-5C-6C-2, C-4, C-5
H-1'H-2'C-1'C-3, C-2', C-3'
H-2'H-1', H-3', H-4'C-2'C-1', C-3', C-4'
H-3'H-2', H-4'C-3'C-1', C-2', C-4'
H-4'H-2', H-3'C-4'C-2', C-3'

Variable temperature (VT) NMR studies are employed to investigate the conformational dynamics of flexible molecules like this compound. The rotation around the C-O and C-C single bonds in the butenyloxy side chain can lead to different conformers. At room temperature, the interconversion between these conformers might be rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed, potentially leading to the decoalescence of signals and the observation of distinct resonances for each conformer. This allows for the determination of the energy barriers to rotation and the relative populations of the different conformational states.

Vibrational Spectroscopy for Functional Group and Conformational Insights (FT-IR, Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyridine ring and the aliphatic butenyloxy chain. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the ether linkage would give rise to a strong band, typically in the 1250-1050 cm⁻¹ range. The C=C stretching of the butene group would also be observable.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the FT-IR data, with strong signals expected for the C=C stretching of the butene chain and the symmetric breathing modes of the pyridine ring.

The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch3000-28503000-2850
C=C stretch (alkene)1680-16401680-1640 (strong)
C=N, C=C stretch (pyridine)1600-14501600-1450
C-O-C stretch (ether)1250-1050 (strong)1250-1050

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information in the solid state. This technique can determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation adopted by the butenyloxy chain in the crystalline form and provide insights into intermolecular interactions, such as stacking of the pyridine rings, that govern the crystal packing.

Integration of Computational Spectroscopy with Experimental Data

In modern structural elucidation, experimental spectroscopic data is often complemented by computational methods. Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, coupling constants, and vibrational frequencies. These theoretical predictions can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between the molecular structure and its spectroscopic properties. For this compound, computational models could be used to predict the ¹H and ¹³C NMR spectra and the FT-IR and Raman spectra. The comparison of these calculated spectra with the experimental data can validate the structural assignment and provide a more robust characterization of the compound.

Chemical Transformations and Derivatization Strategies of 3 but 2 En 1 Yloxy Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. youtube.comyoutube.com Despite these challenges, reactions such as halogenation can be achieved. For instance, bromination at high temperatures can yield the 3-substituted product, albeit often in low yields. youtube.com Modern methods have been developed to achieve 3-selective halogenation of pyridines under milder conditions, sometimes employing a strategy that involves temporarily opening the pyridine ring to form a more reactive acyclic intermediate. nsf.govnih.gov

Table 1: Examples of Electrophilic Aromatic Substitution on Pyridine Derivatives
ReactionReagents and ConditionsTypical Position of SubstitutionProduct Type
BrominationBr₂, 300°CC-33-Bromopyridine
NitrationHNO₃/H₂SO₄, 300°CC-33-Nitropyridine
SulfonationH₂SO₄/SO₃, 230°CC-3Pyridine-3-sulfonic acid

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), with reactivity being highest at the C-2 (ortho) and C-4 (para) positions. stackexchange.comchemistry-online.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comechemi.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a significant stabilizing contributor. stackexchange.comechemi.com Such stabilization is not possible for an attack at the C-3 position.

For a substitution reaction to occur on 3-(But-2-en-1-yloxy)pyridine, a leaving group would need to be present at the C-2 or C-4 position. If, for example, a halogen were present at one of these positions, it could be readily displaced by a variety of nucleophiles. The reactivity of the ring towards nucleophilic attack is further enhanced in N-alkyl pyridinium salts. chemistry-online.com

Table 2: Nucleophilic Substitution on Activated Pyridine Derivatives
SubstrateNucleophilePosition of AttackProduct
2-ChloropyridineSodium methoxide (B1231860) (NaOCH₃)C-22-Methoxypyridine
4-ChloropyridineAmmonia (B1221849) (NH₃)C-44-Aminopyridine
N-Methyl-4-chloropyridinium ionHydroxide (B78521) ion (OH⁻)C-4N-Methyl-4-pyridone

The lone pair of electrons on the pyridine nitrogen atom makes it both basic and nucleophilic. youtube.com It readily reacts with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts in a process known as quaternization or N-alkylation. fabad.org.trosti.gov This is a facile and common reaction for pyridines. For this compound, reaction with an alkyl halide like methyl iodide would yield the corresponding N-methylpyridinium iodide salt. The formation of this salt activates the pyridine ring, making it significantly more susceptible to nucleophilic attack at the C-2 and C-4 positions. chemistry-online.com

Table 3: Quaternization of Pyridine with Various Alkylating Agents
Alkylating AgentProduct Type
Methyl iodide (CH₃I)N-Methylpyridinium iodide
Benzyl bromide (C₆H₅CH₂Br)N-Benzylpyridinium bromide
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)N-Methylpyridinium methylsulfate

Synthesis of Analogues and Complex Derivatives

The synthesis of analogues and complex derivatives of this compound can be approached through several strategic modifications of the parent molecule. These strategies primarily involve transformations of the butenyl side chain, functionalization of the pyridine ring, and the synthesis from pre-functionalized precursors. These approaches allow for the generation of a diverse library of compounds for various research applications.

Modification of the Alkene Moiety in the Butenyl Side Chain

The double bond in the but-2-en-1-yl group serves as a versatile functional handle for a variety of chemical transformations.

One of the most common transformations is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating allyl aryl ethers. libretexts.orgbyjus.com For this compound, this intramolecular rearrangement would be expected to yield 2-(but-3-en-2-yl)pyridin-3-ol and 4-(but-3-en-2-yl)pyridin-3-ol. The reaction proceeds through a concerted, cyclic transition state. libretexts.org The regioselectivity of the rearrangement is influenced by the substitution on the pyridine ring.

Another strategy involves the dihydroxylation of the double bond to yield the corresponding diol. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The resulting diol can be further functionalized.

Hydrogenation of the double bond provides access to the saturated analogue, 3-(butoxy)pyridine. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Functionalization of the Pyridine Ring

The pyridine ring can be functionalized through various methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The alkoxy group is an ortho-, para-director in electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to occur at the 2-, 4-, and 6-positions of the pyridine ring. However, the pyridine nitrogen deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach for the functionalization of the pyridine ring involves palladium-catalyzed cross-coupling reactions. nih.govyoutube.com These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups. For example, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids in a Suzuki coupling reaction. mdpi.com Similarly, Stille, Negishi, and Sonogashira couplings can be employed to introduce other functional groups. youtube.com The development of water-based micellar catalysis for palladium-coupling reactions offers a more sustainable approach. youtube.com

Reaction Type Reagents and Conditions Potential Product Analogue
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux3-(But-2-en-1-yloxy)-x-arylpyridine
Stille CouplingOrganostannane, Pd(PPh₃)₄, LiCl, Toluene, reflux3-(But-2-en-1-yloxy)-x-substituted pyridine
Heck ReactionAlkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C3-(But-2-en-1-yloxy)-x-vinylpyridine

Synthesis from Substituted 3-Hydroxypyridine (B118123) Precursors

An alternative strategy for the synthesis of complex derivatives involves starting with a pre-functionalized 3-hydroxypyridine and subsequently introducing the but-2-en-1-yloxy side chain. This approach is particularly useful for synthesizing derivatives with substituents that are not compatible with the conditions required for direct functionalization of this compound.

The synthesis of 3-hydroxypyridine can be achieved by reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.netchemicalbook.com A variety of substituted 3-hydroxypyridines can be synthesized through different routes. rsc.org These substituted 3-hydroxypyridines can then be alkylated with 1-bromo-2-butene under basic conditions (e.g., using NaH in DMF) to yield the desired analogues. Copper-catalyzed O-arylation of 3-hydroxypyridines has also been reported, which could be adapted for O-alkenylation. acs.org

Starting Material Reagents and Conditions for Alkylation Product Analogue
2-Chloro-3-hydroxypyridine1-Bromo-2-butene, NaH, DMF2-Chloro-3-(but-2-en-1-yloxy)pyridine
3-Hydroxy-6-methylpyridine1-Bromo-2-butene, K₂CO₃, Acetone, reflux3-(But-2-en-1-yloxy)-6-methylpyridine
Ethyl 3-hydroxypyridine-2-carboxylate1-Bromo-2-butene, Cs₂CO₃, CH₃CN, refluxEthyl this compound-2-carboxylate

These synthetic strategies provide a versatile toolkit for the generation of a wide array of analogues and complex derivatives of this compound, enabling further investigation into its chemical and biological properties.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate

No published research articles or patents were identified that describe the use of 3-(But-2-en-1-yloxy)pyridine as a synthetic intermediate. Typically, this section would have detailed reactions where the pyridine (B92270) nitrogen could act as a nucleophile or a base, or where the butenyloxy group could undergo transformations such as olefin metathesis, oxidation, or addition reactions. The aromatic pyridine core could also potentially undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. Without experimental data, any discussion would be purely speculative.

Role as a Chiral Building Block

There is no information available regarding the synthesis or application of chiral variants of this compound. Had such information existed, this section would have explored how the introduction of chirality, potentially at the allylic carbon of the butenyloxy group, could be utilized in asymmetric synthesis to control the stereochemistry of subsequent transformations. This would involve its use in the synthesis of enantiomerically pure target molecules.

Precursor for Ligands in Asymmetric Catalysis

No literature was found that details the use of this compound as a precursor for ligands in asymmetric catalysis. The presence of the pyridine nitrogen suggests that this compound could potentially be a precursor to P,N-type ligands or other chelating agents. This section would have discussed the synthesis of such ligands and their application in catalytic processes, including data on enantiomeric excesses and reaction yields. However, no such research has been published.

Incorporation into Polycyclic and Heterocyclic Systems

There are no documented methods for the incorporation of this compound into polycyclic or heterocyclic systems. Potential, but unconfirmed, synthetic routes could involve cycloaddition reactions involving the double bond of the butenyloxy side chain or annulation reactions on the pyridine ring. This section would have provided examples of such transformations and the resulting complex molecular architectures. In the absence of any research, this remains an unexplored area for this specific compound.

Potential Applications of 3 but 2 En 1 Yloxy Pyridine in Advanced Materials Science

The chemical compound 3-(But-2-en-1-yloxy)pyridine is a molecule of interest in materials science due to its hybrid structure, which combines the functionalities of a pyridine (B92270) ring and a reactive butenyloxy group. The pyridine moiety offers sites for metal coordination, hydrogen bonding, and imparts specific electronic properties, while the butenyl ether group provides a pathway for polymerization or covalent attachment to other structures. These features suggest its potential as a versatile building block for a new generation of advanced materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While the synthesis of 3-(But-2-en-1-yloxy)pyridine has not been specifically reported, its structure suggests several potential synthetic strategies. Future research should focus on developing novel and sustainable methods for its preparation, moving beyond traditional synthesis to incorporate principles of green chemistry.

One promising approach is the refinement of the Williamson ether synthesis. This classic method, involving the reaction of an alkoxide with an alkyl halide, could be adapted for the synthesis of this compound. A sustainable version of this synthesis could involve the use of greener solvents, phase-transfer catalysis to enhance reaction rates and reduce the need for harsh conditions, and the development of a one-pot procedure starting from 3-hydroxypyridine (B118123) and a suitable butenyl halide. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) offers another avenue for a more sustainable approach. ijarsct.co.in Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov A comparative study of conventional versus microwave-assisted synthesis could highlight the advantages of the latter in terms of yield, purity, and environmental impact.

Furthermore, exploring alternative coupling reactions could lead to more efficient and atom-economical synthetic routes. For instance, a bismuth-mediated O-arylation of a butenoxide with a pyridine (B92270) derivative could offer a novel approach. nih.govworktribe.com Such methods often proceed under mild conditions and can be more tolerant of various functional groups.

A hypothetical comparison of these potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

Method Catalyst/Reagents Solvent Reaction Time Yield (%) Green Chemistry Aspects
Modified Williamson Ether Synthesis Phase-Transfer Catalyst, K2CO3 Toluene/Water 6-8 hours 75-85 Use of biphasic system, potential for catalyst recycling.
Microwave-Assisted Synthesis Cs2CO3 DMF 15-30 minutes 85-95 Reduced reaction time and energy consumption. ijarsct.co.in

| Bismuth-Mediated Coupling | Bi(OAc)3, Cu(OAc)2 | Dichloromethane | 12-16 hours | 70-80 | Mild reaction conditions, potential for novel reactivity. nih.gov |

Comprehensive Exploration of Reactivity Profile

The reactivity of this compound is expected to be dictated by the interplay between the pyridine ring and the butenyloxy side chain. A comprehensive exploration of its reactivity profile is essential to understand its chemical behavior and potential applications.

The pyridine ring is known to be electron-deficient and can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions. The nitrogen atom can also be a site for alkylation or oxidation. The butenyloxy side chain, on the other hand, introduces a site of unsaturation, making it susceptible to electrophilic addition reactions across the double bond. The allylic position also presents opportunities for radical substitution or rearrangement reactions.

Future research should systematically investigate the reactivity of this compound with a variety of reagents. This could include studying its behavior in electrophilic aromatic substitution (though likely to be challenging), nucleophilic aromatic substitution, and reactions at the nitrogen atom. The reactivity of the side chain could be explored through reactions such as hydrogenation, halogenation, epoxidation, and hydroformylation.

A particularly interesting area of investigation would be the potential for intramolecular reactions, where the butenyloxy chain could interact with the pyridine ring. For example, under acidic conditions, the ether linkage could be cleaved. openstax.orgchemistrysteps.com The mechanism of this cleavage, whether SN1 or SN2, would depend on the stability of the resulting carbocation. openstax.org

Table 2 outlines a potential reactivity profile for this compound based on the known chemistry of its constituent functional groups.

Table 2: Predicted Reactivity Profile of this compound

Reaction Type Reagent Expected Product(s) Potential Mechanism
N-Alkylation Methyl Iodide N-methyl-3-(but-2-en-1-yloxy)pyridinium iodide SN2
Side Chain Hydrogenation H2, Pd/C 3-(Butoxy)pyridine Catalytic Hydrogenation
Side Chain Halogenation Br2 3-((2,3-dibromobutyl)oxy)pyridine Electrophilic Addition

| Ether Cleavage | HBr (conc.) | 3-Hydroxypyridine and 1-bromo-2-butene | SN1/SN2 openstax.org |

Advanced Spectroscopic Probes for Dynamic Processes

Two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as NOESY and ROESY, can provide through-space correlations between protons, offering insights into the preferred conformations of the side chain relative to the pyridine ring. arxiv.org For more complex conformational analysis, molecular dynamics with orientational constraints (MDOC) simulations, which utilize tensorial NMR parameters, could provide a more detailed picture of the conformational space. nih.gov

Ultrafast spectroscopy, operating on the femtosecond to picosecond timescale, could be employed to study the dynamics of photochemical reactions or energy transfer processes involving this compound. msu.edukyoto-u.ac.jppharmascholars.com For example, pump-probe spectroscopy could be used to monitor the evolution of excited states and identify transient intermediates. nurd.org.uk This would be particularly relevant if the molecule were to be investigated for applications in photochemistry or materials science.

Table 3 summarizes some advanced spectroscopic techniques that could be applied to study the dynamic processes of this compound.

Table 3: Advanced Spectroscopic Probes for this compound

Technique Information Gained Potential Application
2D NMR (NOESY/ROESY) Conformational preferences and intermolecular interactions. arxiv.org Elucidation of the 3D structure in solution.
Molecular Dynamics with Orientational Constraints (MDOC) Detailed conformational ensembles of flexible molecules. nih.gov In-depth understanding of molecular flexibility.
Ultrafast Pump-Probe Spectroscopy Excited-state dynamics and reaction intermediates. pharmascholars.comnurd.org.uk Investigation of photochemical properties.

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral derivatives. | Stereochemical analysis. |

Application of Machine Learning in Reaction Prediction and Optimization

Machine learning models, trained on vast datasets of known chemical reactions, can be used to predict the outcomes of reactions involving this compound. semanticscholar.orgnih.govarxiv.org This can help to prioritize experimental efforts and avoid unproductive synthetic routes. For example, a model could predict the regioselectivity of an electrophilic addition to the butenyloxy side chain or the likelihood of a successful cross-coupling reaction at a specific position on the pyridine ring.

Table 4 provides an overview of how machine learning could be applied to the study of this compound.

Table 4: Machine Learning Applications for this compound

Application Machine Learning Model Predicted Outcome
Reaction Prediction Transformer-based models, Graph Neural Networks chemcopilot.com Major and minor products, reaction yields.
Retrosynthesis Template-based models, Sequence-to-sequence models mit.edugithub.com Novel and efficient synthetic routes.
Property Prediction Quantitative Structure-Property Relationship (QSPR) models researchgate.net Physicochemical properties (e.g., solubility, boiling point).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(But-2-en-1-yloxy)pyridine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or elimination reactions. For example:

  • Nucleophilic substitution : React 3-hydroxypyridine with but-2-en-1-yl bromide using NaH as a base in THF at 0°C to form the ether linkage .
  • Elimination : Use strong bases like LDA or DBU under elevated temperatures to eliminate substituents and introduce the but-2-en-1-yl group .
    • Key reagents and conditions are summarized in reaction tables from studies on analogous pyridine derivatives (e.g., Pd-catalyzed cross-coupling for functionalization) .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the but-2-en-1-yl group (characteristic olefinic protons at δ 5.2–5.8 ppm) and pyridine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are synthesized .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer : Functionalization via cross-coupling (e.g., Suzuki-Miyaura with aryl halides using Pd(PPh3_3)4_4 and Cs2_2CO3_3) introduces bioactive moieties like trifluoromethyl or benzyl groups, improving interactions with biological targets .
  • Example : Conjugate addition of thiols or amines to the α,β-unsaturated ether can yield derivatives with enhanced antimicrobial or anticancer activity .

Q. How do computational methods predict the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding modes with enzymes (e.g., monoamine oxidase B) .
  • QM/MM Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic properties and hydrogen-bonding interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .

Q. What challenges arise in isolating reaction intermediates during synthesis?

  • Methodological Answer :

  • Intermediate Instability : Use low-temperature conditions (−78°C) and stabilizing agents (e.g., TEMPO) for radical intermediates .
  • Analytical Monitoring : Employ in-situ IR or HPLC to track transient species. For example, monitor ester hydrolysis intermediates under acidic (HCl/H2_2O) or basic (NaOH) conditions .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane resolves closely eluting intermediates .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported reaction yields for similar pyridine derivatives?

  • Methodological Answer :

  • Parameter Optimization : Vary catalyst loading (e.g., 1–5 mol% Pd) or solvent polarity (dioxane vs. DMF) to replicate high-yield conditions .
  • Side Reaction Mitigation : Additives like molecular sieves or scavengers (e.g., thiourea) suppress undesired byproducts (e.g., over-oxidation) .
    • Case Study : Conflicting yields in cross-coupling reactions may stem from trace oxygen or moisture; strict inert atmosphere (N2_2/Ar) improves reproducibility .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays using DCFH-DA probes .
  • Target Validation : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) after 24–48 h treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.